10-Méthoxycarbamatépine

Vue d'ensemble

Description

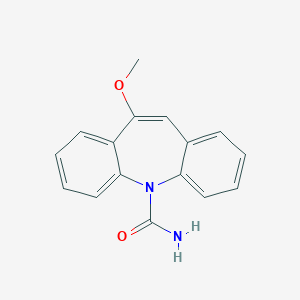

10-Methoxycarbamazepine, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 .

Synthesis Analysis

The synthesis of 10-Methoxycarbamazepine involves reacting 10-methoxyiminostilbene with cyanic acid (HOCN), generated in situ by the reaction of an alkali metal . This process is an important intermediate step in the preparation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carboxamide (oxcarbazepine) from 10-methoxy-5H-dibenz(b,f)azepine (10-methoxyiminostilbene) .Molecular Structure Analysis

The molecular structure of 10-Methoxycarbamazepine consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 10-Methoxycarbamazepine are not detailed in the search results, it’s known that the compound is involved in the synthesis of oxcarbazepine .Physical and Chemical Properties Analysis

10-Methoxycarbamazepine has a density of 1.3±0.1 g/cm³, a boiling point of 468.0±55.0 °C at 760 mmHg, and a flash point of 236.8±31.5 °C . It also has a molar refractivity of 77.0±0.4 cm³, a polar surface area of 56 Ų, and a molar volume of 202.8±5.0 cm³ .Applications De Recherche Scientifique

Recherche chimique

La 10-méthoxycarbamatépine, également connue sous le nom de 10-méthoxy-5H-dibenzo[b,f]azépine, est un composé chimique unique avec la formule empirique C15H13NO et un poids moléculaire de 223,27 . Il est souvent utilisé dans la recherche chimique en raison de sa structure et de ses propriétés uniques .

Applications pharmaceutiques

La this compound est un intermédiaire important dans la préparation de 10-oxo-10,11-dihydro-5H-dibenz (b,f)azépine-5-carboxamide (oxcarbazépine) . L'oxcarbazépine est un anticonvulsivant et a été proposé pour être utilisé comme agent antiépileptique .

Traitement des troubles neurologiques liés au SIDA

L'oxcarbazépine, qui peut être préparée à partir de this compound, a été proposée pour être utilisée dans le traitement des troubles neurologiques liés au SIDA .

Traitement de la maladie de Parkinson

L'oxcarbazépine a également été proposée pour le traitement de la maladie de Parkinson et/ou des syndromes parkinsoniens .

Développement de procédés

La this compound est utilisée dans le développement de nouveaux procédés pour la préparation de composés pharmaceutiques. Par exemple, un procédé amélioré pour la préparation de this compound à partir de 10-méthoxy-5H-dibenz (b,f)azépine (10-méthoxyiminostilbène) a été divulgué .

Contrôle de la qualité et tests analytiques

La this compound est utilisée comme étalon analytique dans le contrôle de la qualité et les tests analytiques . Il contribue à garantir la qualité et la cohérence des produits pharmaceutiques .

Orientations Futures

Mécanisme D'action

Target of Action

10-Methoxycarbamazepine is a derivative of carbamazepine, an anticonvulsant drug . The primary targets of carbamazepine are voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and by inhibiting these channels, carbamazepine can control seizure activity .

Mode of Action

Carbamazepine, and by extension 10-Methoxycarbamazepine, binds preferentially to voltage-gated sodium channels in their inactive conformation . This prevents repetitive and sustained firing of an action potential, thereby controlling seizure activity . Carbamazepine also has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .

Biochemical Pathways

The conversion of carbamazepine to its metabolite, 2-hydroxycarbamazepine, and subsequently to a potentially reactive species, carbamazepine iminoquinone (CBZ-IQ), has been proposed as a possible bioactivation pathway . This pathway involves the cytochrome P450 enzymes, particularly CYP3A4 . The formation of CBZ-IQ may play a role in carbamazepine-induced hypersensitivity .

Pharmacokinetics

It is primarily metabolized in the liver by the CYP3A4 enzyme . The metabolites of carbamazepine include active epoxide form (carbamazepine-10,11 epoxide) .

Result of Action

The inhibition of voltage-gated sodium channels by 10-Methoxycarbamazepine results in the control of seizure activity . This is due to the prevention of repetitive and sustained firing of action potentials . The drug’s action on serotonin systems may also contribute to its antiseizure effects .

Propriétés

IUPAC Name |

5-methoxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZOFBKQWNPKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182884 | |

| Record name | 10-Methoxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28721-09-7 | |

| Record name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28721-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxycarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-METHOXYCARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13NU3QR2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

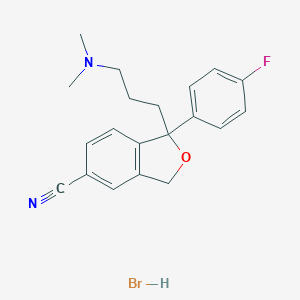

Feasible Synthetic Routes

Q1: Why is 10-Methoxycarbamazepine chosen as an internal standard for Carbamazepine and Carbamazepine-10,11-epoxide analysis?

A1: The selection of an appropriate internal standard for HPLC is crucial for accurate and reliable quantification. 10-Methoxycarbamazepine possesses several characteristics that make it suitable for analyzing Carbamazepine and its metabolite:

- Structural Similarity: 10-Methoxycarbamazepine shares a similar chemical structure with both Carbamazepine and Carbamazepine-10,11-epoxide []. This similarity often translates to comparable chromatographic behavior, meaning they will elute at similar times and exhibit similar responses to changes in the HPLC system.

- Distinct Detection: While structurally similar, 10-Methoxycarbamazepine ideally has a distinct detection profile that allows it to be easily differentiated from the analytes of interest during analysis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)